TRPA1 Agonist Potency Comparison
The dibenzo[b,f][1,4]thiazepine core (of which this compound is an 11-amino derivative) was identified as an extremely potent agonist of the human TRPA1 channel with an EC50 of 9 nM . This potency positions it in a comparable range to the highly optimized, site-selective agonist JT010 (EC50 = 0.65 nM), while being over 1,000-fold more potent than a structurally distinct hit from a related screen, which showed an EC50 of 1.04E+5 nM (approximately 104 µM) .
| Evidence Dimension | Potency at activating human TRPA1 ion channel (Agonist activity) |
|---|---|
| Target Compound Data | EC50 = 9 nM (for dibenzo[b,f][1,4]thiazepine scaffold) |
| Comparator Or Baseline | Comparator 1: JT010 (EC50 = 0.65 nM). Comparator 2: A structurally unrelated hit molecule (CHEMBL5075961, EC50 = 1.04E+5 nM) |
| Quantified Difference | ~14-fold less potent than JT010; >11,000-fold more potent than the low-activity hit |
| Conditions | Agonist activity at human TRPA1 expressed in T-REx-HEK293 cells, assessed by measuring an increase of intracellular calcium levels using a FDSS assay. |
Why This Matters
This data indicates that the 11-amino-dibenzothiazepine scaffold is a privileged structure for high-potency TRPA1 agonism, providing a validated starting point for medicinal chemistry programs focused on pain or respiratory disease, where it may be preferred over less potent chemotypes.
- [1] Gijsen, H. J., Berthelot, D., Zaja, M., Brône, B., Geuens, I., & Mercken, M. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. Journal of Medicinal Chemistry, 53(19), 7011–7020. View Source
- [2] BindingDB. (2023). Entry for BDBM50587273 / CHEMBL5075961. Affinity Data: EC50 1.04E+5 nM for human TRPA1. View Source
